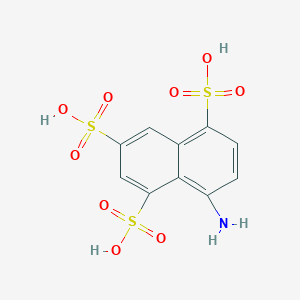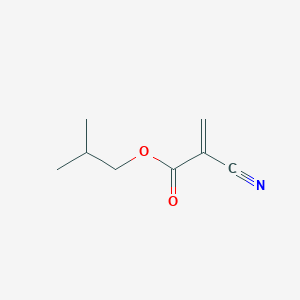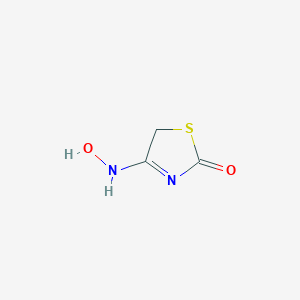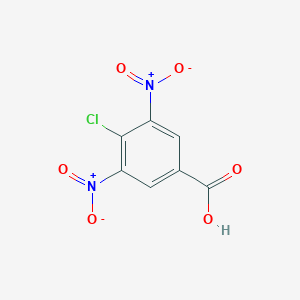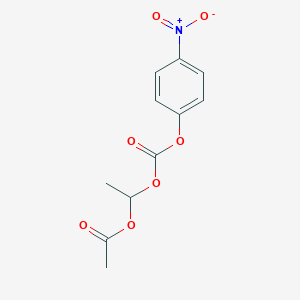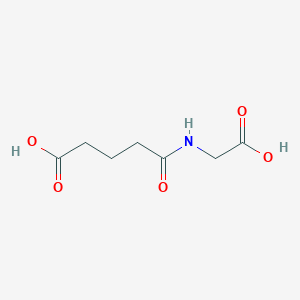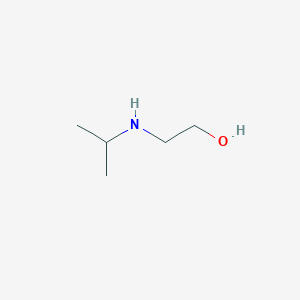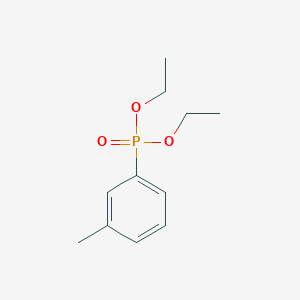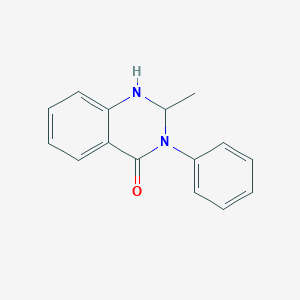
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body. This inhibition leads to the suppression of various cellular processes, resulting in the observed biological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have a hypotensive effect, reducing blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- in lab experiments is its wide range of biological activities. This compound has been shown to exhibit significant effects in various assays, making it a useful tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the compound's potential as an anticonvulsant, antihypertensive, and analgesic agent.
Synthesemethoden
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as an anticonvulsant, antihypertensive, and analgesic agent.
Eigenschaften
CAS-Nummer |
17761-74-9 |
|---|---|
Produktname |
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- |
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3 |
InChI-Schlüssel |
GRHYFGQUSLNRSA-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




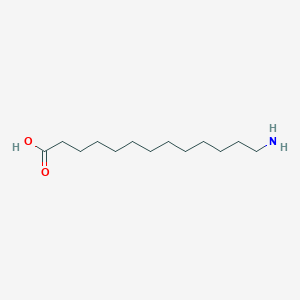
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)

